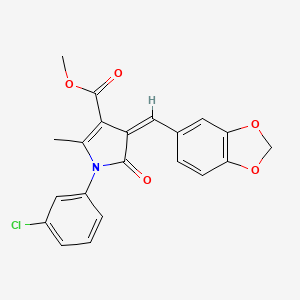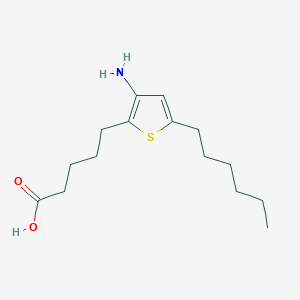![molecular formula C17H21NO2 B4918444 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol](/img/structure/B4918444.png)
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol is an organic compound that features a complex structure with both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol can be achieved through several methods. One common approach involves the reduction of Schiff bases. This method typically uses sodium borohydride (NaBH4) as a reducing agent, which selectively reduces the Schiff base without affecting other reducible substituents . Another method involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-[(4-Methoxyphenyl)methyl-methylamino]-1-phenylethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(12-14-8-10-16(20-2)11-9-14)13-17(19)15-6-4-3-5-7-15/h3-11,17,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFPPZNECNORBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B4918370.png)
![2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4918371.png)
![methyl 4-[5-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4918377.png)
![3-{1-[4-(methylthio)benzyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B4918384.png)

![N-(4-bromo-3-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4918412.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4918415.png)
![1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid](/img/structure/B4918420.png)
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B4918423.png)
![2,3-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4918433.png)
![1-[3-Fluoro-4-[4-(2-morpholin-4-yl-5-nitrobenzoyl)piperazin-1-yl]phenyl]propan-1-one](/img/structure/B4918446.png)
![2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4918454.png)
![{2-bromo-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4918462.png)

